REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=[C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:9]2=[O:23])=[CH:3][CH:2]=1.[BH4-].[Na+].[OH-].[Na+].Cl>CO.O>[N:1]1[CH:2]=[CH:3][C:4]([CH2:7][C:8]2([CH2:7][C:4]3[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=3)[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:9]2=[O:23])=[CH:5][CH:6]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=C1C(N(C2=CC=CC=C12)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
64 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4.85 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 50 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added over 20 minutes with gentle cooling
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 7°
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a temperature of 10°-15°
|
Type
|
TEMPERATURE
|
Details
|
Cooling
|
Type
|
CUSTOM
|
Details
|
was then removed
|
Type
|
ADDITION
|
Details
|
10N sodium hydroxide (80 mL, 0.8M) added over 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
water (580 mL) added over 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 10°-15°
|
Type
|
STIRRING
|
Details
|
stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
the solids collected by filtration
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
Drying in a vacuum oven at 85°-95°
|
Type
|
CUSTOM
|
Details
|
yielded 89.4 g (85%) crude title compound
|
Type
|
CUSTOM
|
Details
|
This crude product (85 g) was recrystallized in isopropanol
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CC1(C(N(C2=CC=CC=C12)C1=CC=CC=C1)=O)CC1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77.3 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 147.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |